

In-Depth Technical Guide: 3-Hydroxy desalkylgidazepam

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Compound of Interest

Compound Name: 3-Hydroxy desalkylgidazepam

Cat. No.: B15588306

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **3-Hydroxy desalkylgidazepam**, an active metabolite of the benzodiazepine prodrug gidazepam. This document collates critical data including its chemical properties, synthesis, metabolic pathway, and pharmacological activity. The information herein is intended to support research and drug development activities.

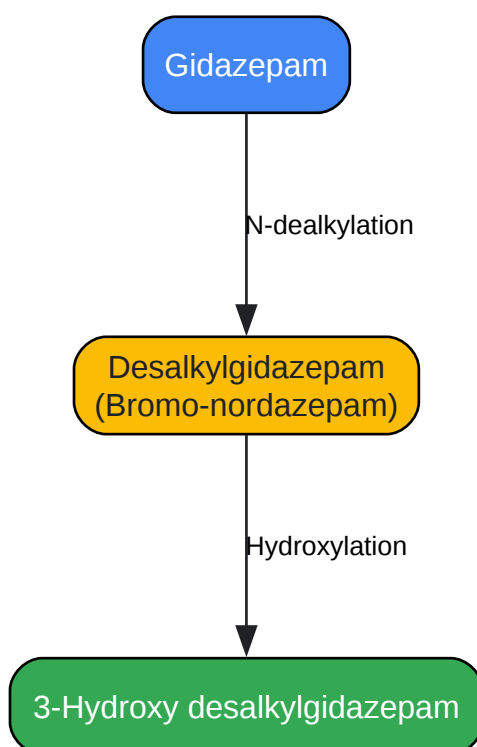
Chemical and Physical Properties

3-Hydroxy desalkylgidazepam, also known as 3-hydroxy bromonordiazepam, is a key metabolite in the biotransformation of gidazepam.

Property	Value
CAS Number	37891-18-2[1][2][3]
Formal Name	7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one[1][3]
Molecular Formula	C ₁₅ H ₁₁ BrN ₂ O ₂ [1][3]
Formula Weight	331.2 g/mol [1][3]
Appearance	Solid[1][2]

Metabolic Pathway

Gidazepam functions as a prodrug, undergoing metabolism to its active metabolites. The primary pathway involves the N-dealkylation of gidazepam to form desalkylgidazepam (bromo-nordazepam), which is pharmacologically active.[4][5] This is followed by hydroxylation to yield **3-hydroxy desalkylgidazepam**. [1][6] The anxiolytic effects of gidazepam are primarily attributed to desalkylgidazepam.[4][5]



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Metabolic conversion of Gidazepam.

Pharmacodynamics and Quantitative Data

The pharmacological effects of gidazepam and its metabolites are mediated through their interaction with gamma-aminobutyric acid type A (GABA-A) receptors.[7] The metabolite desalkylgidazepam is the most potent among the metabolites.[7]

Table 1: Comparative Toxicity Potency[7]

Compound	Relative Toxicity Potency
Desalkylgidazepam	Most Potent
Diazepam	↓
3-Hydroxydesalkylgidazepam	↓
Gidazepam	↓
Etizolam	↓
Carboxymethylgidazepam	Least Potent

Table 2: Pharmacokinetic Parameters of Gidazepam and Desalkylgidazepam

Parameter	Gidazepam	Desalkylgidazepam	Species
Half-life ($t_{1/2}$)	> 24 hours[4]	Significant plasma levels after 4 hours[3]	Human
Bioavailability	> 70% (based on animal studies)[4]	-	-
Metabolism	Primarily by CYP2D6 and CYP3A4[4]	-	Human

Experimental Protocols

Synthesis of 3-Hydroxy desalkylgidazepam

A reported method for the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one is as follows:

Starting Material: 7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one.

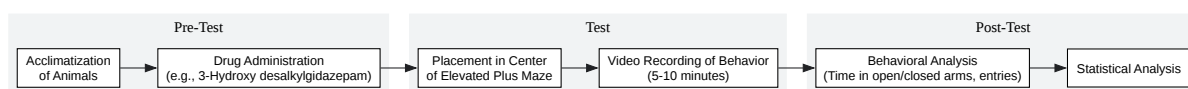
Procedure:

- A suspension of 10 g (0.023 mole) of the starting material is prepared in a mixture of 130 ml of ethanol and 130 ml of 5% aqueous sodium bicarbonate.

- The mixture is stirred at room temperature (25°C) for 20 hours.
- The resulting suspended solid is collected on a filter and washed with water.
- The solid is then recrystallized from ethanol to yield 6.5 g (85%) of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one as colorless plates.

In Vivo Anxiety Model Workflow: Elevated Plus Maze

The elevated plus maze is a standard behavioral assay to assess anxiety in rodents.

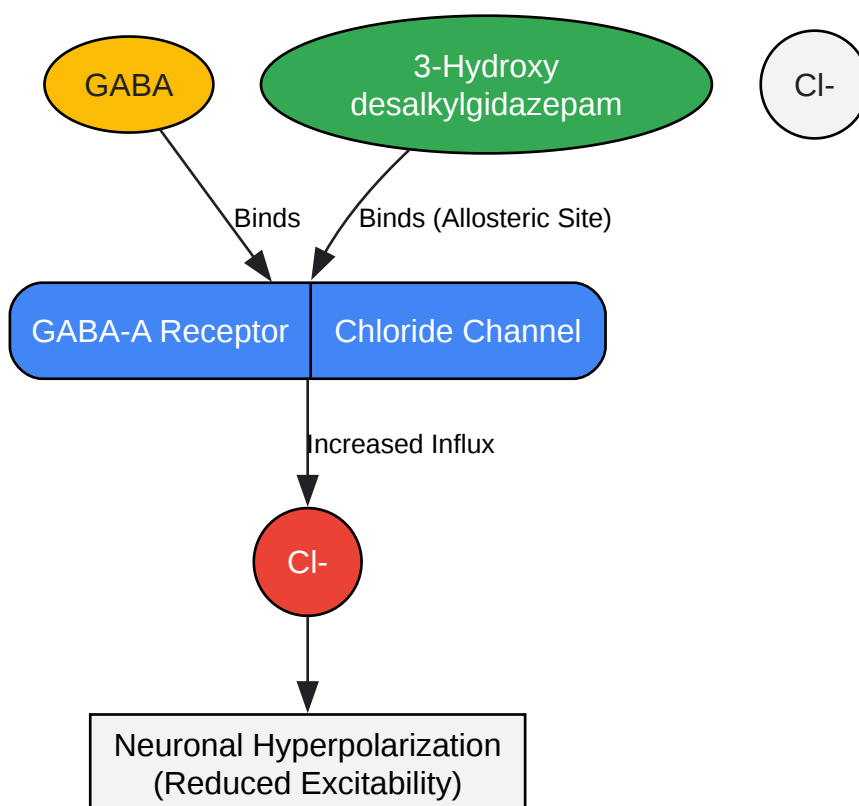


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Workflow for an elevated plus maze experiment.

GABA-A Receptor Interaction

Benzodiazepines, including **3-hydroxy desalkylgidazepam**, act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site, enhancing the effect of GABA and leading to an increased influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.



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Modulation of GABA-A receptor by **3-hydroxy desalkylgidazepam**.

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